

# physical and chemical properties of 2-amino-N-(methylethyl)acetamide

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## Compound of Interest

Compound Name: 2-Amino-N-isopropylacetamide

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## An In-depth Technical Guide to 2-amino-N-(methylethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-amino-N-(methylethyl)acetamide. The information is curated for professionals in research and development, offering a foundational understanding of this molecule.

### Chemical Identity and Structure

2-amino-N-(methylethyl)acetamide, also known as **2-amino-N-isopropylacetamide** or N-isopropylglycinamide, is a simple amino acid amide derivative. Its core structure consists of a glycine amino acid where the carboxyl group is converted to an N-isopropyl amide.

| Identifier        | Value  |
|-------------------|--|
| IUPAC Name        | 2-amino-N-(1-methylethyl)acetamide                 |
| CAS Number        | 67863-05-2[1]                                      |
| Molecular Formula | C <sub>5</sub> H <sub>12</sub> N <sub>2</sub> O[1] |
| Molecular Weight  | 116.16 g/mol [1]                                   |
| Canonical SMILES  | <chem>CC(C)NC(=O)CN</chem>                         |
| InChI Key         | LKCKUYRPMPUHTD-UHFFFAOYSA-N                        |

## Physicochemical Properties

Experimental data for 2-amino-N-(methylethyl)acetamide is limited. The following table summarizes available experimental and predicted data for the target compound and its close structural analogs.

| Property      | Value  | Notes   |
|---------------|--|---|
| Melting Point | Not available  | Data for the hydrochloride salt is not available.   |
| Boiling Point | 199.7 °C at 760 mmHg<br>(Predicted for N-isopropylacetamide)[2]    | Experimental data for the target molecule is not available.   |
| Solubility    | Slightly soluble in water;<br>Soluble in most organic solvents.[3] | General solubility profile for related amides.  |
| pKa           | 16.31 ± 0.46 (Predicted for N-isopropylacetamide)[4]               | This predicted value is for the amide proton and does not reflect the basicity of the primary amine. The pKa of the primary amino group is expected to be in the range of 9-10, typical for primary amines. |
| LogP          | 0.92 (Predicted for N-isopropylacetamide)                          | A measure of lipophilicity.   |

## Spectral Data

A <sup>13</sup>C NMR spectrum for 2-amino-N-(methylethyl)acetamide has been reported.

- <sup>13</sup>C NMR (CDCl<sub>3</sub>): Chemical shift data is available, providing confirmation of the carbon skeleton.

No experimental <sup>1</sup>H NMR, mass spectrometry, or IR spectroscopy data for the free base were found in the public domain. However, spectral data for related compounds such as N-(2-aminoethyl)acetamide are available and can provide comparative insights.[5]

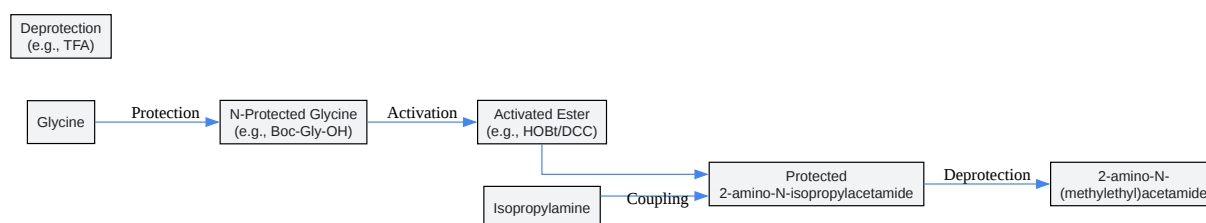
## Experimental Protocols: Synthesis

The synthesis of 2-amino-N-(methylethyl)acetamide can be achieved through several established methods for amide bond formation. Two common strategies are outlined below.

## Amide Coupling of a Protected Glycine with Isopropylamine

This is a widely used method in peptide synthesis and can be adapted for this molecule. The amino group of glycine is first protected, then the carboxylic acid is activated and reacted with isopropylamine, followed by deprotection.

Workflow:



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Amide coupling synthesis workflow.

Detailed Methodology (General Protocol):

- **Protection:** To a solution of glycine in a suitable solvent (e.g., a mixture of water and an organic solvent like dioxane), add a protecting group reagent such as di-tert-butyl dicarbonate (Boc<sub>2</sub>O) and a base (e.g., sodium hydroxide) at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the solution and extract the N-Boc-glycine.
- **Coupling:** Dissolve N-Boc-glycine, a coupling agent (e.g., 1-hydroxybenzotriazole, HOBt), and a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide, DCC) in an anhydrous aprotic

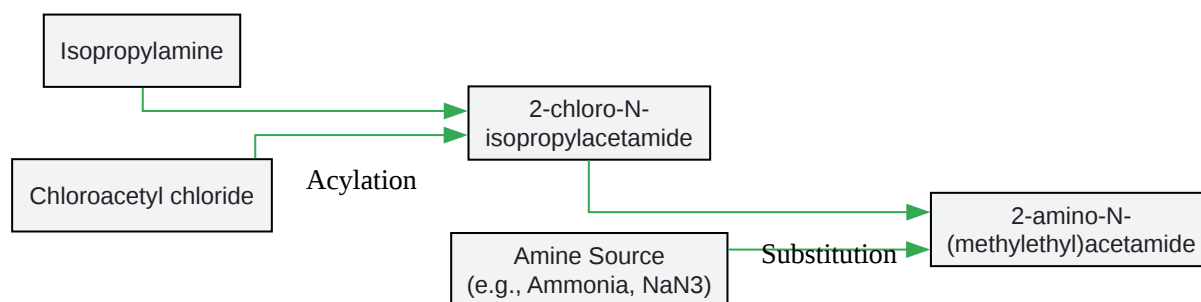
solvent (e.g., dichloromethane or DMF) at 0 °C. Add isopropylamine to the mixture and stir at room temperature overnight.

- **Work-up and Purification:** Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.
- **Deprotection:** Dissolve the protected amide in a suitable solvent (e.g., dichloromethane) and add a deprotecting agent (e.g., trifluoroacetic acid, TFA). Stir at room temperature until the reaction is complete. Remove the solvent and excess acid under reduced pressure. The final product can be isolated as a salt or neutralized to obtain the free base.

## Nucleophilic Substitution of a Haloacetamide

This two-step approach involves the initial synthesis of an N-isopropyl haloacetamide, followed by a nucleophilic substitution with an amine source.

Workflow:



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Nucleophilic substitution synthesis workflow.

Detailed Methodology (General Protocol):

- **Synthesis of 2-chloro-N-isopropylacetamide:** To a solution of isopropylamine and a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or THF) at 0 °C,

add chloroacetyl chloride dropwise. Stir the reaction mixture at room temperature for several hours. Wash the reaction mixture with water, dilute acid, and brine. Dry the organic layer and concentrate to obtain the crude 2-chloro-N-isopropylacetamide, which can be purified by recrystallization or chromatography.

- **Amination:** The 2-chloro-N-isopropylacetamide is then reacted with a source of ammonia, such as a solution of ammonia in an alcohol, or by using a protected amine equivalent like sodium azide followed by reduction. For direct amination, the chloroacetamide is dissolved in a solvent like ethanol, and a concentrated solution of ammonia is added. The reaction is typically heated in a sealed vessel. After completion, the solvent is removed, and the product is isolated and purified.

## Potential Biological Activities

While no specific biological studies on 2-amino-N-(methylethyl)acetamide have been found, the broader class of N-substituted 2-aminoacetamides has been investigated for various biological activities.

- **Antimicrobial and Antiprotozoal Activities:** Several studies have reported the synthesis and evaluation of N-substituted aminoacetamides as potential antimicrobial and antiprotozoal agents. These compounds have shown activity against various bacterial and parasitic strains.[3][6] The structural similarity of 2-amino-N-(methylethyl)acetamide to these active compounds suggests that it could be a candidate for antimicrobial screening programs. Small amino acid amides, in general, are being explored as antimicrobial agents.
- **Cytotoxicity:** The cytotoxicity of related compounds has been evaluated against various cell lines. For instance, some studies on poly(N-isopropyl acrylamide) have explored its biocompatibility and cytotoxicity. Any potential therapeutic application of 2-amino-N-(methylethyl)acetamide would require thorough cytotoxicity profiling.

It is important to note that these are potential areas of investigation based on the activity of structurally related molecules, and specific biological data for 2-amino-N-(methylethyl)acetamide is not yet available.

## Conclusion

2-amino-N-(methylethyl)acetamide is a small, synthetically accessible molecule. While a complete experimental profile of its physicochemical properties is not yet available, this guide provides a summary of the known information and outlines reliable methods for its synthesis. The biological activities of related compounds suggest that it may be a valuable scaffold for further investigation in drug discovery, particularly in the area of antimicrobial research. Further studies are warranted to fully characterize this compound and explore its potential applications.

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